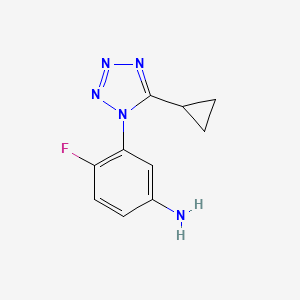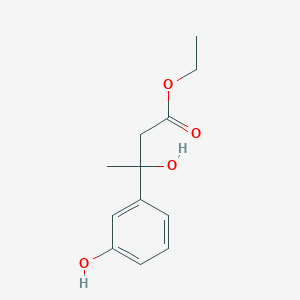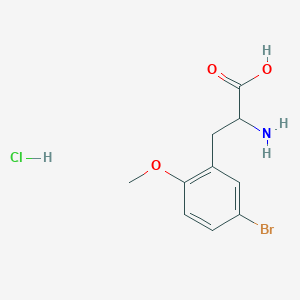
Bis(9,9-dimetil-9H-fluoren-2-il)amina
Descripción general
Descripción
“Bis(9,9-dimethyl-9H-fluoren-2-yl)amine” is a chemical compound with the molecular formula C30H27N . It is a solid at 20°C and appears as a white to orange to green powder or crystal . .
Synthesis Analysis
“Bis(9,9-dimethyl-9H-fluoren-2-yl)amine” can be synthesized from Carbamic acid, N,N-bis (9,9-dimethyl-9H-fluoren-2-yl)-, 1,1-dimethylethyl ester . A scalable and chromatography-free synthetic sequence has been developed .Molecular Structure Analysis
The molecular structure of “Bis(9,9-dimethyl-9H-fluoren-2-yl)amine” is represented by the molecular formula C30H27N . The molecular weight of the compound is 401.55 .Chemical Reactions Analysis
“Bis(9,9-dimethyl-9H-fluoren-2-yl)amine” is used as a building block of organic sensitizers for use in dye-sensitized solar cells . It is also used as a pharmaceutical intermediate .Physical And Chemical Properties Analysis
“Bis(9,9-dimethyl-9H-fluoren-2-yl)amine” is a solid at 20°C . It has a melting point of 179.0 to 186.0 °C . It is soluble in Dimethylformamide .Aplicaciones Científicas De Investigación
Sensibilizadores Orgánicos en Células Solares Sensibilizadas por Tinte
Bis(9,9-dimetil-9H-fluoren-2-il)amina sirve como bloque de construcción para sensibilizadores orgánicos utilizados en células solares sensibilizadas por tinte (DSSCs). Estas células solares imitan la fotosíntesis y están diseñadas para convertir la energía solar en energía eléctrica. La estructura del compuesto permite una eficiente donación de electrones, lo cual es crucial para el proceso de absorción de luz en las DSSCs .
Intermediarios Farmacéuticos
En la industria farmacéutica, este compuesto se utiliza como intermedio. Su función es fundamental en la síntesis de diversos fármacos, donde puede participar en la formación de principios activos farmacéuticos (APIs) que exhiben efectos terapéuticos .
Herramientas de Polimerización
El compuesto también se emplea en procesos de polimerización. Como herramienta de polimerización, puede influir en las propiedades de los polímeros resultantes, como su estabilidad térmica, resistencia mecánica y resistencia química .
Materiales Sensibilizadores para Aplicaciones en Células Solares
Los híbridos basados en un núcleo de dibenzosubereno con una unión espiro-fluoreno utilizan este compuesto como material sensibilizador. Estos materiales son esenciales para el desarrollo de nuevas tecnologías de células solares eficientes .
Investigación sobre Sólidos Combustibles
La clasificación del compuesto como sólido combustible subraya su posible uso en investigación relacionada con la seguridad contra incendios y la ciencia de los materiales. Sus propiedades de combustión podrían estudiarse para comprender y mejorar los protocolos de seguridad para la manipulación y el almacenamiento de compuestos orgánicos similares .
Mecanismo De Acción
Target of Action
Bis(9,9-dimethyl-9H-fluoren-2-yl)amine is primarily used as a building block of organic sensitizers . These sensitizers are key components in dye-sensitized solar cells . The primary target of this compound is therefore the dye molecules in these solar cells.
Mode of Action
The compound interacts with its targets (the dye molecules) by enhancing their ability to absorb and utilize sunlight . This interaction results in an increase in the efficiency of the solar cells .
Biochemical Pathways
The compound affects the light absorption pathway in dye-sensitized solar cells . By enhancing the ability of the dye molecules to absorb sunlight, it increases the amount of solar energy that can be converted into electricity .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties related to its absorption, distribution, and elimination in the context of its use in solar cells. The compound is soluble in Dimethylformamide , which may facilitate its distribution within the dye layer of the solar cells.
Result of Action
The molecular and cellular effects of the compound’s action include enhanced light absorption by the dye molecules and increased efficiency of the solar cells . At the cellular level, this can result in a more effective conversion of solar energy into electricity .
Action Environment
Environmental factors such as light intensity and temperature can influence the action, efficacy, and stability of Bis(9,9-dimethyl-9H-fluoren-2-yl)amine. For instance, higher light intensities may lead to increased energy absorption and conversion, while extreme temperatures could potentially affect the stability of the compound . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N/c1-29(2)25-11-7-5-9-21(25)23-15-13-19(17-27(23)29)31-20-14-16-24-22-10-6-8-12-26(22)30(3,4)28(24)18-20/h5-18,31H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSMGMWMTSWXDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731363 | |
| Record name | N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
500717-23-7 | |
| Record name | N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis-(9,9-dimethylfluoren-2-yl)amin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.280.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1525944.png)
amine](/img/structure/B1525946.png)

![3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1525950.png)
![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1525951.png)


![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1525955.png)
![1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B1525958.png)

![1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride](/img/structure/B1525961.png)


